5-[2-(3,5-Dichlorophenyl)diazenyl]-4-(4-methylphenyl)-2-pyrimidinamine
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Overview
Description
5-[2-(3,5-Dichlorophenyl)diazenyl]-4-(4-methylphenyl)-2-pyrimidinamine is a synthetic organic compound characterized by its complex structure, which includes a pyrimidine ring substituted with diazenyl and dichlorophenyl groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-[2-(3,5-Dichlorophenyl)diazenyl]-4-(4-methylphenyl)-2-pyrimidinamine typically involves the diazotization of 3,5-dichloroaniline followed by coupling with 4-methylphenylpyrimidine. The reaction conditions often require acidic media and controlled temperatures to ensure the stability of the diazonium intermediate and the successful coupling reaction.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, utilizing continuous flow reactors to maintain consistent reaction conditions and improve yield. The use of automated systems for reagent addition and temperature control is common to ensure the reproducibility and efficiency of the process.
Chemical Reactions Analysis
Types of Reactions
5-[2-(3,5-Dichlorophenyl)diazenyl]-4-(4-methylphenyl)-2-pyrimidinamine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxides.
Reduction: Reduction reactions can convert the diazenyl group to an amine group.
Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the diazenyl and pyrimidine sites.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride or catalytic hydrogenation are used.
Substitution: Nucleophiles like amines or thiols can be used under basic or neutral conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield nitroso or nitro derivatives, while reduction typically produces amines.
Scientific Research Applications
5-[2-(3,5-Dichlorophenyl)diazenyl]-4-(4-methylphenyl)-2-pyrimidinamine has several scientific research applications:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its potential as a biochemical probe due to its ability to interact with specific proteins or enzymes.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of dyes and pigments due to its chromophoric properties.
Mechanism of Action
The mechanism of action of 5-[2-(3,5-Dichlorophenyl)diazenyl]-4-(4-methylphenyl)-2-pyrimidinamine involves its interaction with molecular targets such as enzymes or receptors. The diazenyl group can form covalent bonds with nucleophilic sites on proteins, leading to inhibition or modulation of their activity. The compound’s structure allows it to fit into specific binding sites, affecting cellular pathways and processes.
Comparison with Similar Compounds
Similar Compounds
- 5-[2-(3,5-Dichlorophenyl)diazenyl]-4-(4-methylphenyl)-2-phenylpyrimidine
- 5-[2-(3,5-Dichlorophenyl)diazenyl]-4-(4-methylphenyl)-2-(3-pyridinyl)pyrimidine
Uniqueness
Compared to similar compounds, 5-[2-(3,5-Dichlorophenyl)diazenyl]-4-(4-methylphenyl)-2-pyrimidinamine is unique due to its specific substitution pattern, which influences its reactivity and binding properties. This uniqueness makes it a valuable compound for targeted research applications and potential therapeutic uses.
Properties
IUPAC Name |
5-[(3,5-dichlorophenyl)diazenyl]-4-(4-methylphenyl)pyrimidin-2-amine |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H13Cl2N5/c1-10-2-4-11(5-3-10)16-15(9-21-17(20)22-16)24-23-14-7-12(18)6-13(19)8-14/h2-9H,1H3,(H2,20,21,22) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GSFQWSILNCLPSB-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)C2=NC(=NC=C2N=NC3=CC(=CC(=C3)Cl)Cl)N |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H13Cl2N5 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
358.2 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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